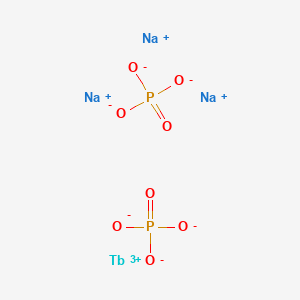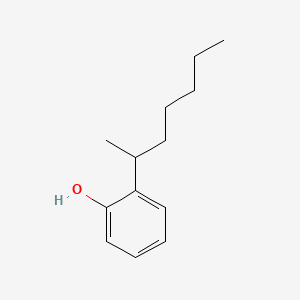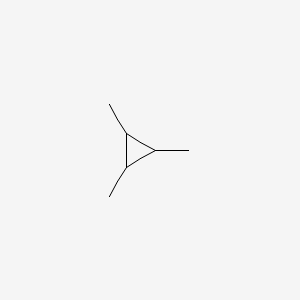
1,4-Bis((3-methoxypropyl)amino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is part of the anthraquinone family, known for its diverse applications in various fields such as dye manufacturing, medicinal chemistry, and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis((3-methoxypropyl)amino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 3-methoxypropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with enhanced reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
化学反应分析
Types of Reactions: 1,4-Bis((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have significant applications in dye manufacturing and medicinal chemistry .
科学研究应用
1,4-Bis((3-methoxypropyl)amino)anthraquinone has been extensively studied for its applications in:
作用机制
The mechanism of action of 1,4-Bis((3-methoxypropyl)amino)anthraquinone involves its interaction with cellular components such as DNA and proteins. It primarily targets topoisomerase enzymes, inhibiting their activity and thereby preventing DNA replication and transcription . This mechanism is crucial for its anticancer properties, as it leads to the apoptosis of cancer cells .
相似化合物的比较
- 1,4-Diaminoanthraquinone
- 1,4-Dihydroxyanthraquinone
- 1,4-Dimethoxyanthraquinone
Comparison: 1,4-Bis((3-methoxypropyl)amino)anthraquinone stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced solubility and stability, making it more suitable for industrial applications and therapeutic use .
属性
CAS 编号 |
93964-12-6 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1,4-bis(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-10-18(24-12-6-14-28-2)20-19(17)21(25)15-7-3-4-8-16(15)22(20)26/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3 |
InChI 键 |
BUXFGXZGTHYNIB-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)




